rel-(3RS,3aSR,7aSR)-3-(4-Chlorophenyl)-3a,4,5,6,7,7a-hexahydro-1-methylindolin-6-one is a synthetic compound identified as the main metabolite of the analgesic drug Ro 15-8081. [] It belongs to a class of compounds known to possess potent amine-uptake inhibitory activity, particularly for noradrenaline. [] This positions it as a molecule of interest in neuroscience research, specifically in understanding neurotransmission and potentially developing new therapeutic agents for conditions involving noradrenaline dysregulation.
1-Methylindolin-5-amine is an organic compound that belongs to the class of indole derivatives, which are characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity.
1-Methylindolin-5-amine can be synthesized through various methods, with the Fischer indole synthesis being one of the most common approaches. This method involves the reaction of phenylhydrazine with a ketone or aldehyde, leading to the formation of indole derivatives.
1-Methylindolin-5-amine is classified as a secondary amine due to the presence of one nitrogen atom bonded to two carbon atoms. It is also categorized under heterocyclic compounds because it contains a nitrogen atom within its ring structure.
The synthesis of 1-methylindolin-5-amine can be achieved through several methods:
The Fischer indole synthesis typically involves heating phenylhydrazine with an appropriate carbonyl compound under acidic conditions, leading to cyclization and subsequent methylation to form 1-methylindolin-5-amine. The reaction conditions, such as temperature and time, are critical for optimizing yield and purity.
The molecular formula for 1-methylindolin-5-amine is C₉H₈N₂. Its structure features:
1-Methylindolin-5-amine can undergo several chemical reactions:
The N-methylation process typically requires an alkyl halide and a base such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution at the nitrogen atom.
The mechanism of action for 1-methylindolin-5-amine primarily relates to its interaction with biological targets within the body:
Relevant data indicate that 1-methylindolin-5-amine exhibits moderate reactivity towards electrophiles due to its nucleophilic nitrogen atom.
1-Methylindolin-5-amine has several scientific uses:
The versatility of 1-methylindolin-5-amine makes it a valuable compound in both academic research and industrial applications, highlighting its importance in advancing medicinal chemistry and related fields.
The synthesis of 1-Methylindolin-5-amine historically relied on diazotization-reduction sequences applied to 5-nitroindoline precursors. This two-step approach begins with the nitration of 1-methylindoline at the C5 position, favored due to the electron-donating nature of the indoline nitrogen. Subsequent reduction of the nitro group employs classical reagents like SnCl₂/HCl or catalytic hydrogenation (Pd/C, H₂). The reduction step requires precise control to prevent over-reduction or indoline ring-opening. Typical conditions involve:
A critical limitation is the regioselectivity of nitration, which often produces mixtures of C5 and C7 nitro isomers, necessitating chromatographic separation. Additionally, functional groups like halides or alkenes are incompatible with SnCl₂ reduction, restricting substrate scope [9].
Table 1: Diazotization-Reduction Approaches for 1-Methylindolin-5-amine
Nitro Precursor | Reduction Method | Conditions | Yield (%) | Limitations |
---|---|---|---|---|
5-Nitro-1-methylindoline | SnCl₂/HCl | EtOH, 70°C, 3 h | 68 | Low functional group tolerance |
5-Nitro-1-methylindoline | Pd-C/H₂ | MeOH, 25°C, 12 h | 85 | Requires high-pressure equipment |
5-Nitro-1-methylindoline | Fe/HCl | H₂O, 80°C, 6 h | 55 | Moderate purity |
Transition-metal catalysis enables direct access to the indoline core via intramolecular C–N bond formation. Key methodologies include:
Optimization focuses on ligand design to suppress diarylation byproducts. Bidentate ligands like DPEphos enhance selectivity by stabilizing Pd(0) intermediates during reductive elimination [10]. Challenges remain in achieving high para-selectivity (C5) over meta-positions (C7) during late-stage amination.
Reductive amination of 1-methylindolin-5-one provides a versatile route to 1-Methylindolin-5-amine and its analogs:
Critical selectivity challenge: Primary amines readily undergo dialkylation. Sterically hindered catalysts (e.g., Ru-PNN pincer complexes) and controlled alcohol stoichiometry suppress this, maintaining monoalkylation selectivity >95% [2].
Solid-phase techniques facilitate rapid diversification of the 1-methylindolin-5-amine scaffold:
Advantages include simplified purification and compatibility with parallel synthesis. However, indoline N-alkylation on solid supports remains inefficient due to steric constraints.
Asymmetric synthesis of chiral 1-Methylindolin-5-amine derivatives employs:
Key insight: Stereocenters at C3 influence the conformational stability of the C5-amine. Trans-3-amino-1-methylindolin-5-amines adopt rigid structures suitable for receptor-targeting applications.
Table 2: Stereoselective Methods for Chiral 1-Methylindolin-5-amine Derivatives
Strategy | Catalyst/Reagent | Stereocenter Formed | ee (%) | Notes |
---|---|---|---|---|
Asymmetric hydrogenation | Rh-(R,R)-Et-DuPhos | C3 | 92 | Requires deactivated indole precursor |
Reductive amination | Ru-TsDPEN | C3 | 87 | Chemoselective for ketone over aryl amine |
Ring-closing metathesis | Grubbs-II/(S)-BIPHEP | C2-C3 | 95 | Forms 3-vinylindolines |
Challenges: Achieving diastereocontrol in cis-2,3-disubstituted derivatives remains problematic due to epimerization at C2 under basic conditions.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7